benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Thiazolopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles. For instance, a one-pot three-component fusion reaction using vanadium oxide loaded on fluorapatite as a catalyst has been reported. This method is advantageous due to its rapid synthesis, mild reaction conditions, and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are explored for their anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[4,3-a]pyrimidines: These compounds are structural analogs and have been studied for their antiproliferative and cytotoxic activities.
Uniqueness
Benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyphenyl and ethyl groups, along with the thiazolopyrimidine core, contribute to its diverse applications and potential therapeutic benefits .
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-4-20-23(28)27-22(18-11-13-19(14-12-18)30-5-2)21(16(3)26-25(27)32-20)24(29)31-15-17-9-7-6-8-10-17/h6-14,20,22H,4-5,15H2,1-3H3 |
InChI Key |
SUMKZSIQHWHLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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